Lipophilicity (XLogP3) Comparison – Reduced LogP Predicts Superior Aqueous Affinity
The target compound exhibits a computed XLogP3 of 1.6 [1], while the 6‑methoxy analog (CAS 645412‑84‑6) shows a predicted logP of 2.0035 . The 0.4‑unit decrease indicates measurably greater hydrophilicity, which can translate into better aqueous solubility and reduced non‑specific binding.
| Evidence Dimension | Octanol/water partition coefficient (logP) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 (predicted) |
| Comparator Or Baseline | (6‑Methoxyoxan‑3‑yl) 4‑methoxybenzoate: predicted logP = 2.0035 |
| Quantified Difference | ΔlogP ≈ −0.4 (target more polar) |
| Conditions | Predicted values from modeling algorithms (XLogP3 and Chemsrc logP) |
Why This Matters
Lower logP is often correlated with improved aqueous solubility and reduced logD, which are critical for bioassay compatibility and formulation development.
- [1] PubChem CID 71379662: XLogP3-AA 1.6. https://pubchem.ncbi.nlm.nih.gov/compound/71379662 (accessed 2026-05-10). View Source
